molecular formula C14H19NO2 B4414473 (4-Propoxyphenyl)-pyrrolidin-1-ylmethanone

(4-Propoxyphenyl)-pyrrolidin-1-ylmethanone

Cat. No.: B4414473
M. Wt: 233.31 g/mol
InChI Key: CKJLUROLWAOIFX-UHFFFAOYSA-N
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Description

1-(4-Propoxybenzoyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 4-propoxybenzoyl group. This compound is part of the larger class of pyrrolidine derivatives, which are known for their diverse applications in medicinal chemistry and organic synthesis. The unique structure of (4-Propoxyphenyl)-pyrrolidin-1-ylmethanone allows it to interact with various biological targets, making it a compound of interest in scientific research.

Preparation Methods

The synthesis of (4-Propoxyphenyl)-pyrrolidin-1-ylmethanone typically involves the reaction of 4-propoxybenzoyl chloride with pyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(4-Propoxybenzoyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the benzoyl group, depending on the reagents and conditions used. Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propoxy group may yield a carboxylic acid, while reduction of the benzoyl group may produce an alcohol.

Scientific Research Applications

1-(4-Propoxybenzoyl)pyrrolidine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes and receptors. It may serve as a probe to investigate the mechanisms of various biological processes.

    Medicine: Research into the potential therapeutic applications of (4-Propoxyphenyl)-pyrrolidin-1-ylmethanone includes its use as a lead compound for the development of new drugs. Its interactions with biological targets may provide insights into the treatment of diseases.

    Industry: The compound can be used in the development of new materials and chemicals with specific properties. Its reactivity and stability make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (4-Propoxyphenyl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific biological system being studied. For example, the compound may inhibit an enzyme by binding to its active site, preventing the enzyme from catalyzing its substrate.

Comparison with Similar Compounds

1-(4-Propoxybenzoyl)pyrrolidine can be compared to other pyrrolidine derivatives, such as:

    1-(4-Methoxybenzoyl)pyrrolidine: Similar in structure but with a methoxy group instead of a propoxy group. This slight difference can lead to variations in reactivity and biological activity.

    1-(4-Ethoxybenzoyl)pyrrolidine: Another similar compound with an ethoxy group. The length and branching of the alkoxy group can influence the compound’s properties.

    1-(4-Butoxybenzoyl)pyrrolidine: Featuring a butoxy group, this compound may have different solubility and reactivity characteristics compared to (4-Propoxyphenyl)-pyrrolidin-1-ylmethanone.

The uniqueness of this compound lies in its specific alkoxy substitution, which can affect its interactions with biological targets and its overall chemical reactivity.

Properties

IUPAC Name

(4-propoxyphenyl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-11-17-13-7-5-12(6-8-13)14(16)15-9-3-4-10-15/h5-8H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKJLUROLWAOIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.